2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid
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Overview
Description
2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitro group on a phenyl ring, with an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid typically involves the following steps:
Nitration of Phenylacetic Acid: The starting material, phenylacetic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the carboxyl group.
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid can undergo several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Reduction: Hydrogen gas over palladium on carbon (Pd/C), tin(II) chloride (SnCl2).
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Reduction: Reduction of the nitro group yields the corresponding amine.
Scientific Research Applications
2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Tert-butoxycarbonylamino)cyclohexyl)acetic acid: Similar structure with a cyclohexyl ring instead of a phenyl ring.
4-[(Tert-butoxycarbonyl)amino]butanoic acid: Another Boc-protected amino acid derivative.
Uniqueness
2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is unique due to the presence of both a nitro group and a Boc-protected amino group on the phenyl ring. This combination allows for selective reactions and protection strategies in organic synthesis, making it a valuable intermediate in the preparation of complex molecules.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-nitrophenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-9-5-4-8(6-11(16)17)10(7-9)15(19)20/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDVJUQDFSSGCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446589 |
Source
|
Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512180-63-1 |
Source
|
Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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